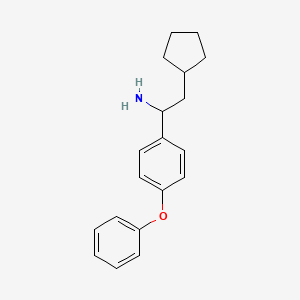

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine

Description

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is a primary amine featuring a cyclopentyl group and a 4-phenoxyphenyl substituent. It has been cataloged as a research chemical, though its commercial availability is currently discontinued .

Properties

IUPAC Name |

2-cyclopentyl-1-(4-phenoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15,19H,4-7,14,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFUCIVFQJXZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C2=CC=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of cyclopentylmagnesium bromide with 4-phenoxybenzaldehyde to form the corresponding alcohol.

Reduction: The intermediate alcohol is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine and its analogs:

Key Observations :

- Substituent Effects: The phenoxy group in the target compound introduces an ether linkage, enhancing aromatic π-π interactions compared to halogenated analogs (e.g., 2-(4-chlorophenyl) derivatives) .

- Steric Considerations : Cyclopentyl groups offer moderate steric hindrance, whereas bulkier substituents like cycloheptyl (in ) or bicyclo[2.2.1]heptane (in ) may restrict conformational flexibility.

- Electronic Properties: The trifluoromethyl group in is strongly electron-withdrawing, contrasting with the electron-donating phenoxy group in the target compound. This difference could influence binding affinities in receptor-targeted applications.

Biological Activity

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

- Molecular Formula : C₁₃H₁₅N

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to act as a selective modulator of certain neurotransmitter systems, which could explain its potential therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that it may influence serotonin and norepinephrine levels, contributing to its antidepressant-like effects in animal models.

- Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory disorders.

Case Studies

- Animal Model Studies : In a study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at varying doses, with the most effective dose showing a marked increase in locomotor activity and a decrease in immobility during forced swim tests.

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the reuptake of serotonin and norepinephrine, similar to established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests a comparable mechanism of action that warrants further investigation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one | Hydroxy derivative | Antioxidant, moderate anti-inflammatory |

| 2-Cyclopentyl-1-(4-methoxyphenyl)ethan-1-amine | Methoxy derivative | Neuroprotective effects |

| 2-Cyclopentyl-1-(4-chlorophenyl)ethan-1-amines | Chlorinated derivative | Antidepressant activity |

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of related compounds, highlighting how modifications in the phenoxy group can significantly alter biological activity. For instance:

- Substitutions at the para position of the phenoxy group enhance binding affinity to serotonin receptors.

Safety Profile and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.